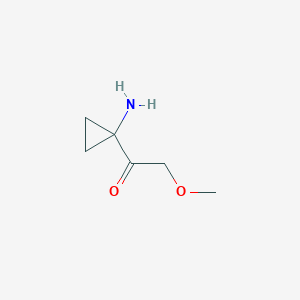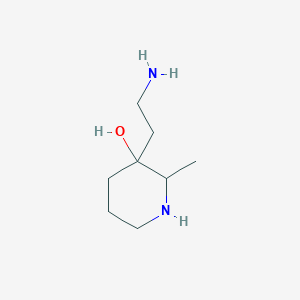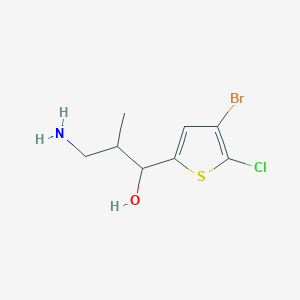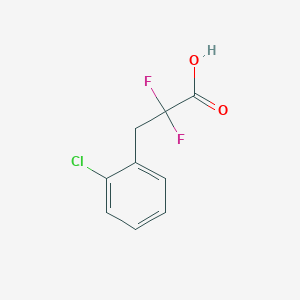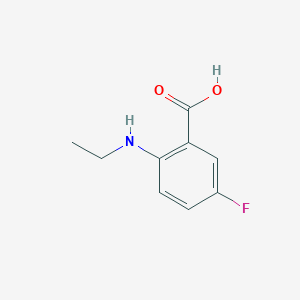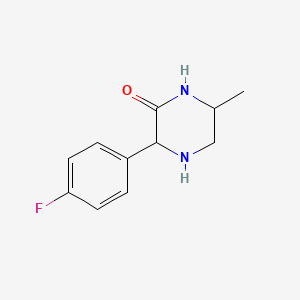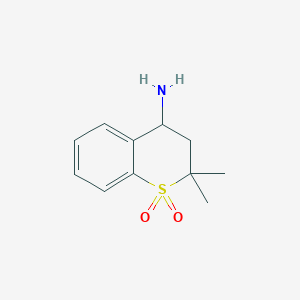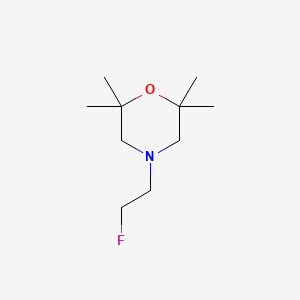
9,9-Dibutyl-9H-fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dibutyl-9H-fluoren-2-amine is an organic compound belonging to the fluorene family It is characterized by the presence of two butyl groups attached to the 9th carbon of the fluorene ring and an amine group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibutyl-9H-fluoren-2-amine typically involves the alkylation of fluorene derivatives. One common method is the reaction of fluorene with butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the dibutylated product. The amine group can be introduced via a subsequent amination reaction using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Dibutyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted fluorenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, substituted fluorenes, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9,9-Dibutyl-9H-fluoren-2-amine has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties.
Organic Electronics: The compound is explored for use in organic photovoltaic cells and field-effect transistors.
Chemical Sensors: Its unique structure allows for the design of chemical sensors for detecting various analytes.
Pharmaceuticals: Research is ongoing to explore its potential as a building block for drug development.
Mécanisme D'action
The mechanism of action of 9,9-Dibutyl-9H-fluoren-2-amine in various applications involves its ability to participate in electron transfer processes. The presence of the amine group and the conjugated fluorene ring system facilitates interactions with other molecules, leading to the desired electronic and optical properties. In organic electronics, the compound acts as an electron donor or acceptor, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Diphenyl-9H-fluoren-2-amine: Similar in structure but with phenyl groups instead of butyl groups.
9,9-Dimethyl-9H-fluoren-2-amine: Contains methyl groups instead of butyl groups.
9,9-Diethyl-9H-fluoren-2-amine: Features ethyl groups instead of butyl groups.
Uniqueness
9,9-Dibutyl-9H-fluoren-2-amine is unique due to the presence of butyl groups, which influence its solubility, electronic properties, and reactivity. These characteristics make it particularly suitable for applications in organic electronics and materials science, where specific electronic and solubility properties are desired .
Propriétés
Formule moléculaire |
C21H27N |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
9,9-dibutylfluoren-2-amine |
InChI |
InChI=1S/C21H27N/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14,22H2,1-2H3 |
Clé InChI |
ZEIXCNWKYYDMFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



